

Comparative NMR Spectral Analysis of 2-Fluoro-5-nitroaniline and Related Compounds

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Compound of Interest

Compound Name: 2-Fluoro-5-nitroaniline

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A detailed guide for researchers, scientists, and drug development professionals on the ^1H and ^{13}C NMR spectral characteristics of **2-Fluoro-5-nitroaniline**, with a comparative analysis against 2-nitroaniline and 4-fluoroaniline.

This guide provides a comprehensive analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **2-Fluoro-5-nitroaniline**. To offer a clear perspective on the influence of its substituents, this guide presents a comparative study with the structurally related molecules: 2-nitroaniline and 4-fluoroaniline. The positions of the fluorine and nitro groups on the aniline ring significantly impact the chemical shifts and coupling constants of the aromatic protons and carbons. Understanding these spectral nuances is crucial for the accurate identification and characterization of these and similar molecules in research and development.

Comparative ^1H and ^{13}C NMR Spectral Data

The following tables summarize the experimental ^1H and ^{13}C NMR data for **2-Fluoro-5-nitroaniline**, 2-nitroaniline, and 4-fluoroaniline. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ^1H NMR Spectral Data Comparison

Compound	Solvent	Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2-Fluoro-5-nitroaniline	DMSO-d ₆	H-3	7.79	dd	$^3J(\text{H3-H4}) = 9.2$, $^4J(\text{H3-F}) = 2.8$
H-4	7.15	ddd	$^3J(\text{H4-H3}) = 9.2$, $^3J(\text{H4-F}) = 11.2$, $^4J(\text{H4-H6}) = 0.4$		
H-6	7.56	dd	$^3J(\text{H6-F}) = 4.8$, $^4J(\text{H6-H4}) = 0.4$		
NH ₂	6.61	s			
2-Nitroaniline[1]	CDCl ₃	H-3	8.12	d	J = 8.0
H-4	7.36	t	J = 8.1		
H-5	6.70	t	J = 8.0		
H-6	6.81	d	J = 8.3		
NH ₂	5.98	s			
4-Fluoroaniline[2]	CDCl ₃	H-2, H-6	6.89	t	J = 8.0
H-3, H-5	6.62	dd	J = 8.6, 4.5		
NH ₂	3.60	s			

Table 2: ¹³C NMR Spectral Data Comparison

Compound	Solvent	Nucleus	Chemical Shift (δ , ppm)
2-Fluoro-5-nitroaniline	DMSO-d ₆	C-1	137.9 (d, $^2J(\text{C-F}) = 13.1$ Hz)
C-2	153.1 (d, $^1J(\text{C-F}) = 243.5$ Hz)		
C-3	114.9 (d, $^2J(\text{C-F}) = 25.0$ Hz)		
C-4	115.5 (d, $^3J(\text{C-F}) = 8.7$ Hz)		
C-5	141.0		
C-6	110.1 (d, $^4J(\text{C-F}) = 3.7$ Hz)		
2-Nitroaniline[1]	CDCl ₃	C-1	149.27
C-2	147.49		
C-3	113.15		
C-4	129.94		
C-5	109.03		
C-6	120.66		
4-Fluoroaniline[2]	CDCl ₃	C-1	142.57 (d, $J = 2.0$ Hz)
C-2, C-6	116.10 (d, $J = 7.6$ Hz)		
C-3, C-5	115.69 (d, $J = 22.4$ Hz)		
C-4	156.38 (d, $J = 235.2$ Hz)		

Experimental Protocols

A standardized protocol is essential for obtaining high-quality and reproducible NMR data.

Sample Preparation:

- **Sample Quantity:** For ^1H NMR, 5-10 mg of the analyte is sufficient. For ^{13}C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.
- **Solvent Selection:** High-purity deuterated solvents are crucial. Chloroform-d (CDCl_3) and dimethyl sulfoxide-d₆ (DMSO-d_6) are common choices for aniline derivatives, depending on the sample's solubility. The use of the same solvent is important for accurate comparison of chemical shifts.
- **Sample Filtration:** To ensure a homogeneous magnetic field, it is important that the sample is fully dissolved and free of particulate matter. If necessary, the solution should be filtered through a small cotton plug in a Pasteur pipette.
- **Internal Standard:** Tetramethylsilane (TMS) is the standard reference for both ^1H and ^{13}C NMR ($\delta = 0.00$ ppm). Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl_3 at $\delta = 7.26$ ppm for ^1H and $\delta = 77.16$ ppm for ^{13}C ; DMSO-d_6 at $\delta = 2.50$ ppm for ^1H and $\delta = 39.52$ ppm for ^{13}C).

NMR Data Acquisition:

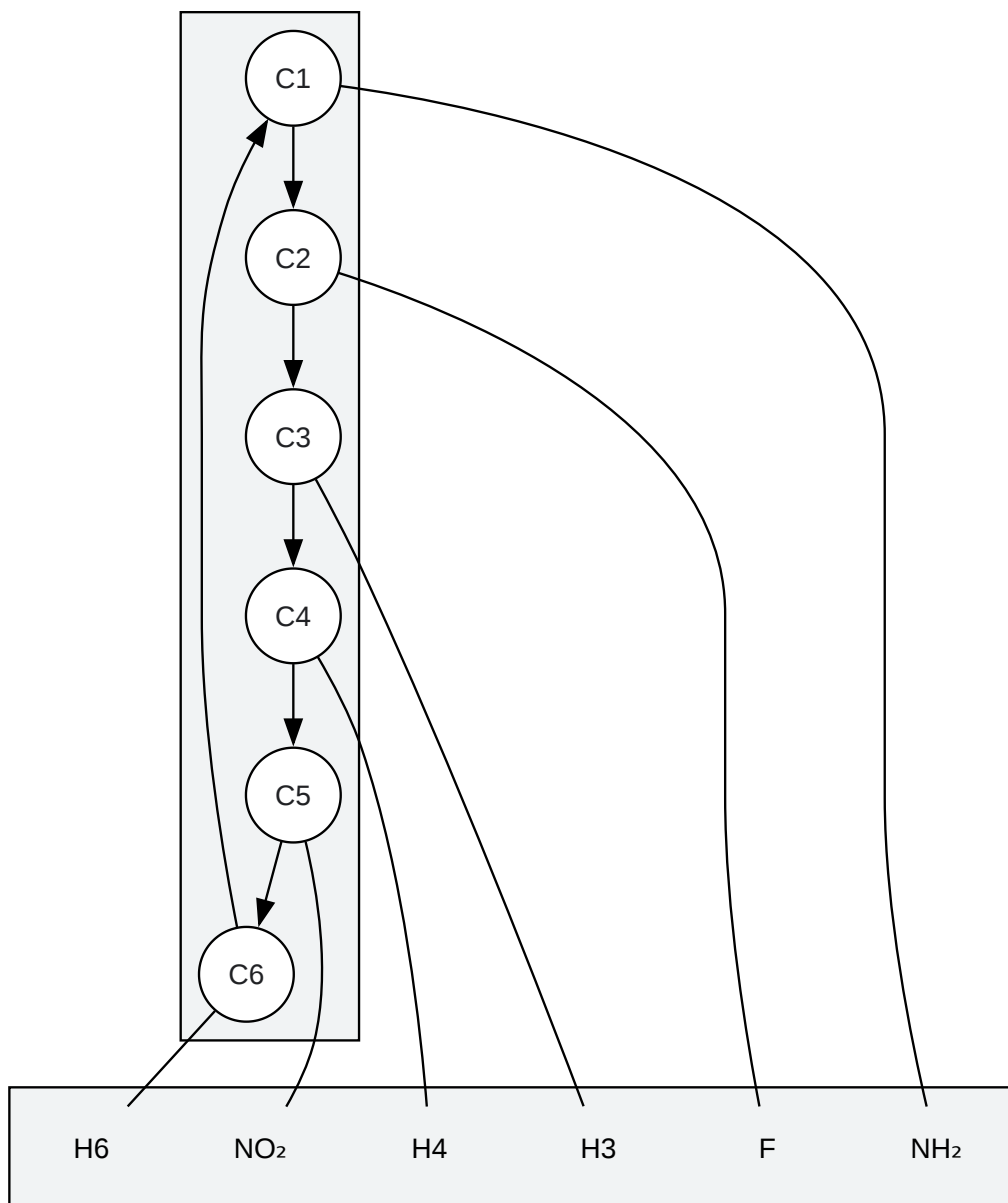
- **Instrumentation:** Data should be acquired on a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.
- **^1H NMR Parameters:**
 - Pulse Angle: 30-45°
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-2 seconds
 - Number of Scans: 8-16 scans are generally sufficient.
- **^{13}C NMR Parameters:**

- Pulse Angle: 30-45°
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ^{13}C isotope.
- Decoupling: Proton decoupling is used to simplify the spectrum and improve sensitivity.

Visualization of Molecular Structure and NMR Relationships

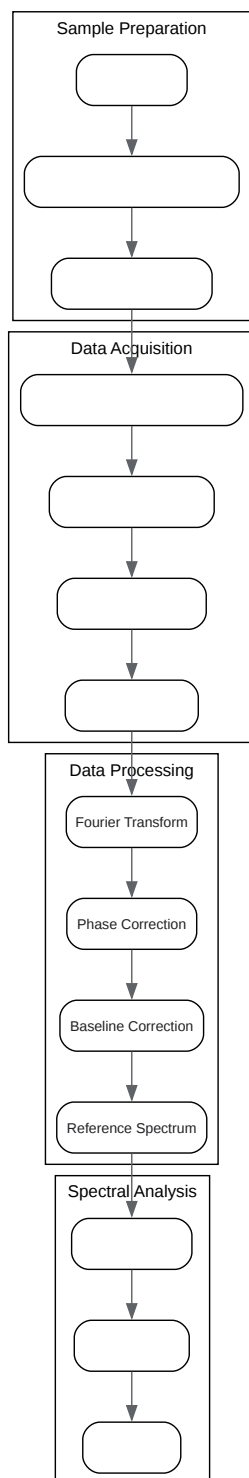
The following diagrams illustrate the molecular structure of **2-Fluoro-5-nitroaniline** with atom numbering for NMR assignment and a generalized workflow for NMR spectral acquisition.

Structure of 2-Fluoro-5-nitroaniline with NMR Numbering

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Caption: Molecular structure of **2-Fluoro-5-nitroaniline** with atom numbering for NMR assignments.

Generalized NMR Experimental Workflow



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Caption: A generalized workflow for acquiring and processing NMR spectra.

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References

- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
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